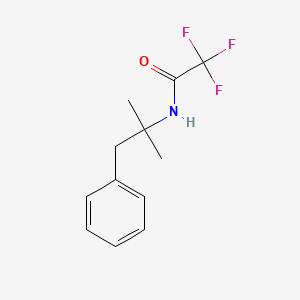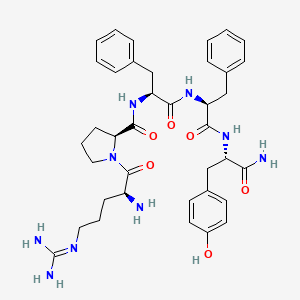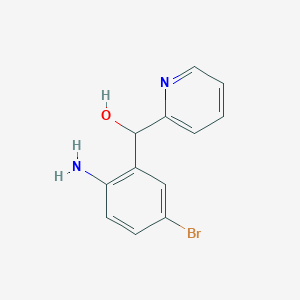![molecular formula C12H12F3N3O B8489565 N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide CAS No. 599191-49-8](/img/structure/B8489565.png)
N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide is a chemical compound that belongs to the class of indazole derivatives. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of 2-alkynylaryl isothiocyanates or 2-alkynylanilines under mild conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Amidation Reaction: The final step involves the amidation of the indazole derivative with butyric acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production of N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its enhanced stability and biological activity. It may act as an inhibitor of specific enzymes or receptors.
Material Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving indazole derivatives.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)indazole derivatives: These compounds share the indazole core and trifluoromethyl group but differ in the substituents attached to the indazole ring.
Trifluoromethylated amides: These compounds contain the trifluoromethyl group and an amide functional group but may have different core structures.
Uniqueness
N-(6-(trifluoromethyl)-1H-indazol-3-yl)butyramide is unique due to the specific combination of the indazole core, trifluoromethyl group, and butyramide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
599191-49-8 |
|---|---|
Molecular Formula |
C12H12F3N3O |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
N-[6-(trifluoromethyl)-1H-indazol-3-yl]butanamide |
InChI |
InChI=1S/C12H12F3N3O/c1-2-3-10(19)16-11-8-5-4-7(12(13,14)15)6-9(8)17-18-11/h4-6H,2-3H2,1H3,(H2,16,17,18,19) |
InChI Key |
RVYSDAGRNRYYML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride](/img/structure/B8489488.png)

![2(1H)-Pyrimidinone, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B8489492.png)






![N-2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine](/img/structure/B8489540.png)

![8-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8489555.png)


